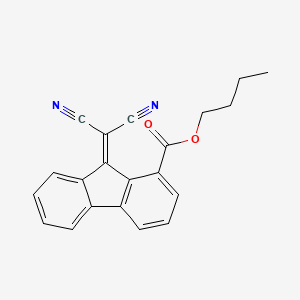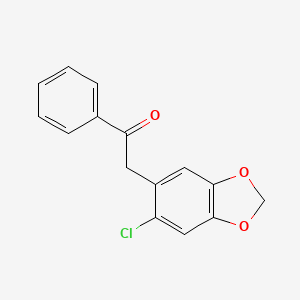![molecular formula C7H11NO5P2 B14252345 {[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid CAS No. 344585-75-7](/img/structure/B14252345.png)
{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid is a complex organic compound characterized by its unique structure, which includes an aminophenyl group, a hydroxyphosphoryl group, and a phosphonic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-aminophenol with phosphorus oxychloride to introduce the phosphoryl group, followed by hydrolysis to yield the hydroxyphosphoryl derivative. This intermediate is then reacted with a suitable phosphonic acid derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups within the molecule.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals, polymers, and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism by which {[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The hydroxyphosphoryl and phosphonic acid groups are particularly important for binding interactions, while the aminophenyl group can participate in additional chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphonic acids: Compounds like aminomethylphosphonic acid and hydroxyethylidene diphosphonic acid share similar functional groups but differ in their overall structure and reactivity.
Aminophenyl derivatives: Compounds such as 4-aminophenol and 4-aminobenzoic acid have similar aromatic amine groups but lack the phosphoryl and phosphonic acid functionalities.
Uniqueness
What sets {[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid apart is its combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in catalysis.
Eigenschaften
CAS-Nummer |
344585-75-7 |
|---|---|
Molekularformel |
C7H11NO5P2 |
Molekulargewicht |
251.11 g/mol |
IUPAC-Name |
[(4-aminophenyl)-hydroxyphosphoryl]methylphosphonic acid |
InChI |
InChI=1S/C7H11NO5P2/c8-6-1-3-7(4-2-6)14(9,10)5-15(11,12)13/h1-4H,5,8H2,(H,9,10)(H2,11,12,13) |
InChI-Schlüssel |
FJMOTJVSIZNBEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)P(=O)(CP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate](/img/structure/B14252270.png)
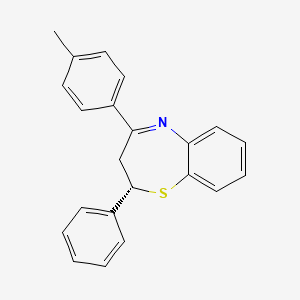
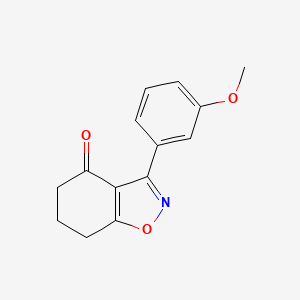

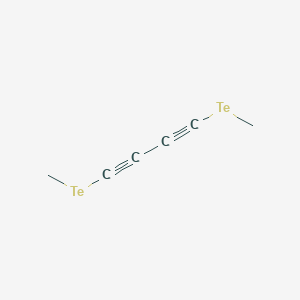
![[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone]](/img/structure/B14252293.png)
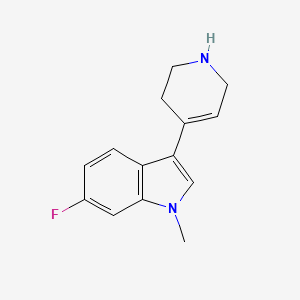

![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14252311.png)
